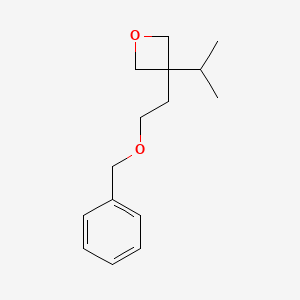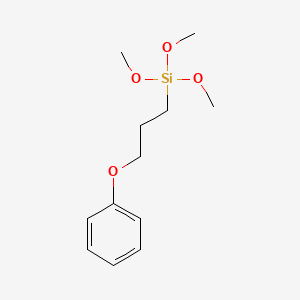
Trimethoxy(3-phenoxypropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(3-phenoxypropyl)silane: is an organosilicon compound with the molecular formula C12H20O4Si . It is a silane derivative where a phenyl group is attached to a propyl chain, which is further connected to a trimethoxy silane group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethoxy(3-phenoxypropyl)silane can be synthesized through the reaction of 3-phenoxypropyl chloride with trimethoxysilane in the presence of a suitable base such as triethylamine. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of phase transfer catalysis to enhance the reaction efficiency. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethoxy(3-phenoxypropyl)silane undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The silane group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride .
Substitution: Nucleophiles such as ammonia and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohols or amines.
Substitution: Siloxanes or silanols.
Wissenschaftliche Forschungsanwendungen
Trimethoxy(3-phenoxypropyl)silane is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of various silane-based materials.
Biology: It is used in the modification of surfaces to enhance cell adhesion and growth.
Medicine: It is employed in drug delivery systems and as a component in biomaterials.
Industry: It is utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Trimethoxy(3-phenoxypropyl)silane exerts its effects involves the formation of siloxane bonds with substrates, leading to the creation of stable, cross-linked networks. The molecular targets and pathways involved include the surface functionalization of materials, which enhances their properties such as adhesion, durability, and biocompatibility.
Vergleich Mit ähnlichen Verbindungen
Trimethoxy(3-methylpropyl)silane
Trimethoxy(3-aminopropyl)silane
Trimethoxy(3-ethoxypropyl)silane
Uniqueness: Trimethoxy(3-phenoxypropyl)silane is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its counterparts. This phenyl group enhances the compound's ability to interact with various substrates, making it more versatile in applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
61464-03-7 |
|---|---|
Molekularformel |
C12H20O4Si |
Molekulargewicht |
256.37 g/mol |
IUPAC-Name |
trimethoxy(3-phenoxypropyl)silane |
InChI |
InChI=1S/C12H20O4Si/c1-13-17(14-2,15-3)11-7-10-16-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
VUHPZDVFOAYSLG-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCOC1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


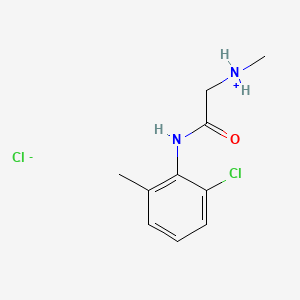
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
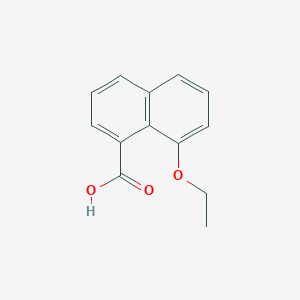

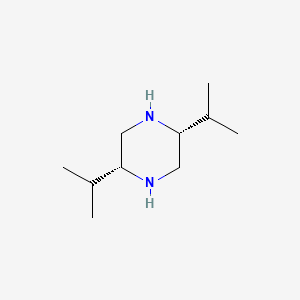
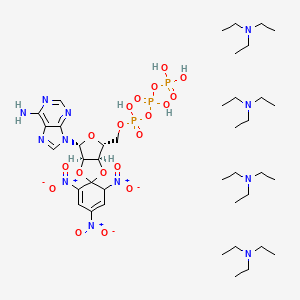
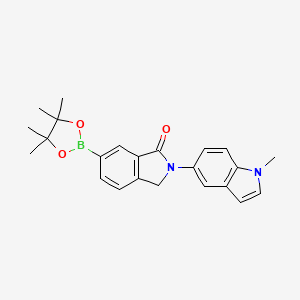
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)

![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)


